molecular formula C₁₉H₁₉N₇O₆ B1141423 D-Folic Acid CAS No. 65165-91-5

D-Folic Acid

Cat. No. B1141423
CAS RN: 65165-91-5
M. Wt: 441.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Folic Acid, also known as Folic Acid, is a form of vitamin B9. It is essential in various biochemical processes, especially in DNA synthesis and repair, and has a significant role in human health and disease processes (Lucock, 2000).

Synthesis Analysis

This compound can be synthesized by deuterating p-aminobenzoic acid, which is then coupled to glutamic acid and 6-formylpterin. This process enables the preparation of labeled vitamers of folic acid for various assays (Freisleben et al., 2002). Metabolic engineering techniques have also been used to enhance the synthesis of folic acid, such as in the fungus Ashbya gossypii (Serrano-Amatriain et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound includes a pteridine ring in the keto form, and its conformation is crucial for enzyme binding. The crystal structure of folic acid dihydrate provides insights into its extended conformation and interactions (Mastropaolo et al., 1980).

Chemical Reactions and Properties

Folic acid is involved in one-carbon transfer reactions crucial for biosynthesis and metabolism of nucleotides and amino acids. It plays a central role in the methyl cycle and is vital in various biological reactions (Serrano-Amatriain et al., 2016). Additionally, its photochemical behavior and reaction to UV light have been studied, revealing significant information about its stability and behavior (Abyar & Novák, 2019).

Physical Properties Analysis

The physical properties of this compound are influenced by various parameters like light, temperature, concentration, oxygen, and pH. These factors play a crucial role in its stability and should be considered to avoid degradation (Gazzali et al., 2016).

Scientific Research Applications

  • Genetic Risks of Reproductive Losses : Folic acid plays a critical role in the folate cycle, impacting reproductive health. Research has shown a significant increase in the chances of reproductive loss in patients with certain genetic variations affecting the folate cycle, highlighting the importance of folic acid in preventing birth defects and reducing reproductive losses (Alieva, 2021).

  • Physicochemical and Thermal Properties : A study examined the impact of a specific energy treatment on folic acid, finding changes in its particle size, peak intensities, and thermal properties. This suggests that folic acid's physical and chemical properties can be altered under certain conditions, which may be relevant for pharmaceutical and nutraceutical formulations (J. S, 2019).

  • Pregnancy and Reproduction : Folic acid is crucial for preventing megaloblastic anemia in pregnancy and neural tube defects. It's seen as essential for reproductive health, impacting pregnancy outcomes, lactation, and even male reproduction (Tamura & Picciano, 2006).

  • Immune Function and Folic Acid Supplements : High intake of folic acid supplements can influence immune function, particularly natural killer cell cytotoxicity. This finding suggests a complex relationship between folic acid supplementation and immune response, especially in individuals with a diet rich in folate (Troen et al., 2006).

  • Targeted Drug Delivery : Folic acid has been studied as a targeting ligand for gene delivery systems, particularly in cells overexpressing folate receptors. This application is relevant for targeted cancer therapies and demonstrates the versatility of folic acid in medical applications (Lam et al., 2009).

  • Cardiovascular Health : Folic acid has been associated with improved vascular endothelial function, suggesting its potential use in preventing or reversing cardiovascular disease. It seems to enhance nitric oxide bioavailability, which is crucial for cardiovascular health (Stanhewicz & Kenney, 2017).

Mechanism of Action

Target of Action

D-Folic Acid, also known as folate or Vitamin B9, is an essential cofactor for enzymes involved in DNA and RNA synthesis . More specifically, it targets the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . The folate receptor (FR) is also a primary target of this compound, which is essential for intracellular transport of folic acid, a vital enzymatic cofactor required for cell survival and growth .

Mode of Action

This compound, being biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by DHFR . This conversion is crucial for the functioning of this compound within the body. It interacts with its targets, primarily DHFR and FR, leading to changes in the synthesis of nucleic acids and amino acids .

Biochemical Pathways

This compound initiates a complex biochemical pathway known as one-carbon metabolism . This pathway is crucial for the synthesis of fundamental biomolecules like DNA, RNA, and specific amino acids, and encompasses several intricate steps . Folate metabolism is crucial for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption in the proximal part of the small intestine, metabolism in the liver, and excretion in the urine . The time to peak for oral administration is approximately 1 hour . The bioavailability of this compound is reported to be between 50-100% .

Result of Action

The primary result of this compound’s action is the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . This is particularly important during phases of rapid cell division, such as infancy, pregnancy, and erythropoiesis, and plays a protective factor in the development of cancer . Folic acid is also necessary for the formation of a number of coenzymes in many metabolic systems, particularly for purine and pyrimidine synthesis; required for nucleoprotein synthesis and maintenance in erythropoiesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the DOHaD theory suggests that adverse environmental factors in early life may lead to the development of metabolic diseases including diabetes and hypertension in adult offspring through epigenetic mechanisms such as DNA methylation . Furthermore, the concentrations of intermediates and enzymes involved in these reactions regulate the process at the cellular level .

properties

IUPAC Name

(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBPIULPVIDEAO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.